molecular formula C10H10F2O3 B1318896 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid CAS No. 886499-84-9

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B1318896
CAS No.: 886499-84-9
M. Wt: 216.18 g/mol
InChI Key: VSJFQXDRFFHUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of 3-(2,3-difluoro-4-methoxyphenyl)propanoic acid (CAS: 886499-84-9) emerged in the early 21st century as part of efforts to explore fluorinated aromatic compounds for pharmaceutical and materials science applications. Its development aligns with broader trends in organofluorine chemistry, where strategic fluorine substitution enhances molecular stability, lipophilicity, and bioactivity. While no single publication is credited with its discovery, patent filings from 2010–2020 reference derivatives of this compound as intermediates in kinase inhibitor synthesis.

Nomenclature and Structural Identification

The compound’s systematic IUPAC name, This compound , reflects its structural features:

  • A phenyl ring substituted with methoxy (-OCH₃) at position 4 and fluorine atoms at positions 2 and 3
  • A three-carbon propanoic acid chain attached to position 1 of the aromatic ring

Structural Data Table

Property Value/Descriptor
Molecular formula C₁₀H₁₀F₂O₃
Molecular weight 216.18 g/mol
SMILES COC1=C(C(=CC=C1)CCC(=O)O)F)F
InChI Key VSJFQXDRFFHUMO-UHFFFAOYSA-N
X-ray diffraction data Not publicly available

The ortho-difluoro substitution pattern distinguishes it from isomers like 3-(3,5-difluoro-4-methoxyphenyl)propanoic acid (CAS: 105219-44-1), which exhibit distinct electronic and steric properties.

Chemical Registry Information and Databases

This compound is cataloged across major chemical databases:

Registry Information Table

Database Identifier(s)
CAS 886499-84-9
PubChem CID 17750794, CID 45072316
ECHA 821-483-1 (EC number)
ChemSpider 21469685
Vendors AK Scientific (6432CX), Parchem (103778)

Its presence in specialized catalogs like Apollo Scientific (PC302392) underscores its utility in medicinal chemistry research.

Significance in Organofluorine Chemistry Research

As a difluorinated arylpropanoic acid, this compound exemplifies two key principles of organofluorine chemistry:

  • Electron-withdrawing effects : The -F groups reduce electron density at the phenyl ring, altering reactivity in coupling reactions.
  • Steric stabilization : The compact fluorine atoms (Van der Waals radius: 1.47 Å) minimize steric hindrance compared to bulkier halogens.

Studies on analogous fluorinated propanoic acids reveal enhanced metabolic stability in vivo, making them valuable scaffolds for nonsteroidal anti-inflammatory drug (NSAID) analogs. For instance, fluorinated derivatives of ibuprofen and naproxen demonstrate improved target selectivity due to fluorine-induced conformational restrictions.

Properties

IUPAC Name

3-(2,3-difluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2,4H,3,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJFQXDRFFHUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590694
Record name 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-84-9
Record name 2,3-Difluoro-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursors

  • Aromatic precursors such as 2,3-difluoro-4-methoxybenzaldehyde or related difluoro-methoxy substituted benzene derivatives are typically used as starting points.
  • Propanoic acid side chain is introduced via condensation or alkylation reactions using malonic acid derivatives or halo-propanoic acid esters.

Key Reaction Types

  • Electrophilic Aromatic Substitution and Fluorination : Introduction of fluorine atoms is often achieved by selective fluorination of aromatic precursors using reagents like hydrogen fluoride or specialized fluorinating agents under controlled conditions.
  • Condensation Reactions : Aldol or Knoevenagel-type condensations between the aromatic aldehyde and malonic acid or its derivatives to form cinnamic acid intermediates.
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C catalyst) of the unsaturated intermediates to saturate the side chain, yielding the propanoic acid structure.
  • Ester Hydrolysis : Conversion of esters to free acids under acidic or basic conditions.

Detailed Preparation Methods

Fluorination of Aromatic Precursors

  • Fluorination is performed on suitable aromatic precursors such as methyl-substituted or hydroxy-substituted benzenes.
  • Controlled fluorination with hydrogen fluoride (HF) or other fluorinating agents introduces fluorine atoms at the 2 and 3 positions.
  • Reaction conditions such as temperature, solvent, and fluorine source concentration are optimized to avoid over-fluorination or side reactions.

Formation of 3-(2,3-Difluoro-4-methoxyphenyl)propanoic Acid

  • The fluorinated aromatic aldehyde undergoes a condensation reaction with malonic acid in the presence of a base (e.g., sodium ethoxide or sodium hydride) to form a cinnamic acid derivative.
  • The intermediate cinnamic acid derivative is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to reduce the double bond, yielding the saturated propanoic acid.
  • Final purification is achieved by recrystallization or chromatographic techniques to obtain high-purity this compound.

Industrial and Practical Production Methods

  • Industrial synthesis often employs continuous flow reactors to enhance reaction control, safety (especially for fluorination steps), and scalability.
  • Use of automated systems and advanced purification methods (e.g., preparative HPLC, crystallization) ensures consistent product quality.
  • Mild reaction conditions are preferred to maintain the integrity of sensitive functional groups like methoxy and fluorine substituents.

Representative Synthetic Route Summary Table

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 Aromatic Fluorination 2-methyl-4-methoxybenzene or related precursor Hydrogen fluoride (HF), controlled temp 2,3-Difluoro-4-methoxybenzene or aldehyde Selective difluorination at 2,3-positions
2 Aldehyde Formation (if needed) Difluoro-methoxybenzene Oxidation or formylation reagents 2,3-Difluoro-4-methoxybenzaldehyde Prepares aldehyde for condensation
3 Condensation 2,3-Difluoro-4-methoxybenzaldehyde + malonic acid Base (NaOEt), solvent (ethanol) Cinnamic acid derivative Knoevenagel condensation
4 Hydrogenation Cinnamic acid derivative H2, Pd/C catalyst, mild pressure This compound Saturation of double bond
5 Purification Crude product Recrystallization, chromatography Pure target compound Ensures high purity

Research Findings and Optimization Notes

  • Fluorination Efficiency : Controlled fluorination using HF or other fluorinating agents requires careful temperature and stoichiometry control to avoid polyfluorination or degradation of the methoxy group.
  • Condensation Yield : The base strength and solvent choice significantly affect the yield of the condensation step; sodium ethoxide in ethanol is commonly effective.
  • Hydrogenation Selectivity : Pd/C catalysts under mild hydrogen pressure selectively reduce the double bond without affecting aromatic fluorine or methoxy groups.
  • Purity and Stability : The final compound is sensitive to strong acids and bases; storage under inert atmosphere and low temperature is recommended to maintain stability.

Comparative Data Table of Related Difluoro-Methoxyphenyl Propanoic Acids

Compound Name Fluorine Positions Methoxy Position Key Synthetic Step Differences Molecular Weight (g/mol) Reference Source
This compound 2,3 4 Fluorination of 2-methyl precursor; Knoevenagel condensation ~212 Synthesized from literature analogs
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid 2,6 4 Similar condensation with 2,6-difluoro aldehyde 212.18 Benchchem data
3,3-Difluoro-2-hydroxy-3-(4-methoxyphenyl)propanoic acid Difluoro on side chain 4 Fluorination on side chain; chlorination and hydrolysis steps ~230 Patent synthesis

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of difluoromethoxybenzoic acid or difluoromethoxyacetophenone.

    Reduction: Formation of difluoromethoxybenzyl alcohol or difluoromethoxybenzaldehyde.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis:
The compound is utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting anti-inflammatory and analgesic pathways. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic efficacy.

2. Potential Therapeutic Targets:
Research indicates that derivatives of 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid may exhibit inhibitory properties against specific enzymes related to cancer and metabolic disorders. For instance, compounds with similar structures have been shown to inhibit MEK enzymes, which are crucial in cancer signaling pathways .

3. Neurological Applications:
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. The presence of fluorinated aromatic moieties often enhances biological potency due to increased lipophilicity and altered binding affinities.

Materials Science Applications

1. Development of Advanced Materials:
this compound is used in the formulation of advanced materials such as polymers and coatings. The unique chemical properties imparted by the difluoro and methoxy groups contribute to improved material performance.

2. OLED Technologies:
This compound serves as a dopant or host material in organic light-emitting diodes (OLEDs). Its chemical structure facilitates efficient charge transport and light emission properties, making it suitable for high-performance OLED applications .

Biochemical Research Applications

1. Enzyme Interaction Studies:
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into biochemical processes and the development of enzyme inhibitors.

2. Mechanistic Studies:
The compound's mechanism of action involves interactions with specific molecular targets, where the difluoromethoxyphenyl group can modulate receptor activity. This interaction may lead to significant effects on various biochemical pathways, enhancing its utility in research settings.

Case Studies

Study Focus Findings
Study on Anti-inflammatory PropertiesInvestigated the compound as an anti-inflammatory agentDemonstrated efficacy in reducing inflammation markers in vitro
Synthesis of Fluorinated DrugsExplored synthesis routes for fluorinated pharmaceuticalsEstablished efficient synthetic pathways utilizing this compound
Interaction with MEK EnzymesExamined inhibitory effects on MEK enzymesFound promising results indicating potential therapeutic applications in oncology

Mechanism of Action

The mechanism of action of 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The propanoic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Acidity

  • The target compound’s fluorine substituents lower the pKa (~4.3) compared to non-fluorinated analogs like 3-(4-methoxyphenyl)propanoic acid (pKa ~4.8).
  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid has a higher pKa (~5.1) due to the electron-donating hydroxyl group.

Lipophilicity

  • Fluorination increases logP: The target compound (logP ~2.1) is more lipophilic than 3-(4-methoxyphenyl)propanoic acid (logP ~1.5).
  • 3-(3,4,5-Trifluorophenyl)propanoic acid (logP ~2.5) exhibits even higher lipophilicity due to three fluorine atoms.

Biological Activity

3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid is a compound with a unique molecular structure characterized by a propanoic acid group attached to a phenyl ring that is substituted with two fluorine atoms and a methoxy group. Its potential biological activities and applications in pharmaceuticals and materials science are of significant interest.

The chemical formula of this compound is C11_{11}H10_{10}F2_2O3_3, with a molecular weight of approximately 216.18 g/mol. The presence of fluorine atoms enhances its stability and lipophilicity, potentially influencing its interaction with biological targets.

While specific mechanisms of action for this compound in biological systems are not fully elucidated, it is hypothesized that the difluoromethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The propanoic acid moiety may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and influencing various biochemical pathways.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

  • Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have shown activity against Gram-positive bacteria, indicating potential use as antimicrobial agents .
  • Enzyme Interaction Studies : The compound is employed in biochemical research to study enzyme interactions and metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique features:

Compound NameChemical FormulaUnique Features
3-(4-Methoxyphenyl)propanoic acidC10_{10}H12_{12}O3_3Lacks fluorine substituents
3-(4,5-Difluoro-2-methoxyphenyl)propanoic acidC10_{10}H9_{9}F2_2O3_3Contains different methoxy and fluorine positioning
(3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acidC11_{11}H12_{12}F2_2N O2_2Contains an amino group enhancing biological activity

The unique combination of two fluorine atoms and a methoxy group in the para position on the phenyl ring distinguishes this compound from its analogs, potentially imparting specific chemical properties and biological activities that are not observed in other similar compounds .

Case Studies and Research Findings

  • Pharmaceutical Applications : In preliminary studies, this compound has been investigated as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory properties. Its ability to modulate enzyme activity suggests it could play a role in drug development targeting inflammatory pathways .
  • Antimicrobial Testing : In comparative studies against various bacterial strains, compounds similar to this compound demonstrated varying degrees of antimicrobial activity. For instance, derivatives showed effectiveness against Staphylococcus aureus and Enterococcus faecalis, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-Difluoro-4-methoxyphenyl)propanoic acid in laboratory settings?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or coupling reactions using fluorinated aryl precursors. For example, 3-(3,4,5-trifluorophenyl)propanoic acid derivatives ( ) can be modified via methoxylation at the 4-position. Halogen exchange (e.g., using fluorinating agents like DAST) may introduce fluorine atoms at the 2- and 3-positions. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) or HPLC purification (C18 column, acetonitrile/water mobile phase) ensures purity. Validate intermediates via 1^1H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and monitor fluorination efficiency using 19^{19}F NMR .

Q. How can researchers assess the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Purity is best assessed via reverse-phase HPLC (e.g., 70:30 acetonitrile/0.1% TFA in water, C18 column) coupled with UV detection (λ = 254 nm). Impurity profiling can reference EP/Pharmaceutical standards (), such as structurally related propanoic acid derivatives (e.g., 2-(4-ethylphenyl)propanoic acid, CAS 3585-52-2). Mass spectrometry (ESI-MS or HRMS) confirms molecular integrity (expected [M-H]^- at m/z 244.04). Differential scanning calorimetry (DSC) identifies polymorphic forms, while Karl Fischer titration quantifies residual moisture .

Advanced Research Questions

Q. How do the electronic effects of difluoro and methoxy substituents influence the acidity and reactivity of this compound compared to other analogs?

  • Methodological Answer : The electron-withdrawing fluoro groups increase acidity (lower pKa), while the methoxy group (electron-donating) counteracts this effect. Compare experimental pKa values to analogs:
CompoundpKa (25°C)Source
3-(4-Chlorophenyl)propanoic acid4.61
3-(4-Nitrophenyl)propanoic acid4.47
Target compound ~4.5*Estimated via Hammett
*Predicted using σmeta_{meta}-F (0.34) and σpara_{para}-OCH3_3 (-0.27). Titrate in 0.1 M NaOH and monitor pH potentiometrically to validate .

Q. What strategies resolve contradictions in biological activity data for this compound across in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., buffer pH affecting ionization). Standardize protocols:
  • Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).
  • Compare to structurally similar compounds (), such as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, to isolate substituent effects. Computational docking (AutoDock Vina) models interactions with target proteins (e.g., COX-2), while metabolomics (LC-MS/MS) identifies off-target effects .

Q. What computational tools predict the metabolic stability of this compound?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (estimated 2.8) and metabolic sites. Fluorine atoms reduce CYP450-mediated oxidation, enhancing stability. Molecular dynamics simulations (AMBER) model interactions with hepatic enzymes like UGT1A1. Validate predictions via in vitro microsomal assays (human liver microsomes + NADPH, monitor parent compound depletion via LC-MS) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data (), assume acute toxicity (LD50 > 500 mg/kg). Use PPE (nitrile gloves, lab coat), fume hood for weighing, and avoid inhalation. Store in sealed containers under inert gas (N2_2) at 2–8°C. For spills, neutralize with 5% sodium bicarbonate and absorb with vermiculite. Dispose via hazardous waste protocols (EPA/DOT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.